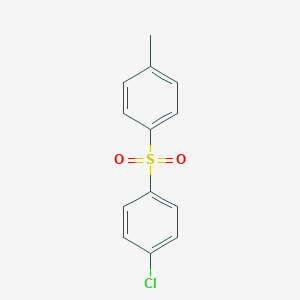

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene

Übersicht

Beschreibung

The compound "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature chloro and sulfonyl functional groups attached to benzene rings, which can help infer some aspects of the target compound's characteristics. For instance, the presence of chlorophenylsulfonyl groups and their spatial arrangement with benzene rings are discussed, which could be relevant to understanding the molecular geometry and interactions of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzoylmethyl phenyl sulfone with chlorophenyldiazonium chloride, suggesting that diazonium salt reactions might be a viable pathway for synthesizing compounds with similar structures to "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" . Additionally, a green approach for synthesizing chloropropenyl sulfones is mentioned, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds features dihedral angles between benzene rings and the planarity of certain ring systems. For example, the benzene rings of the chlorophenylsulfonyl groups form specific dihedral angles, and intramolecular hydrogen bonding is observed, which could influence the molecular conformation of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" .

Chemical Reactions Analysis

The related compounds exhibit the ability to form π-stacking interactions and undergo chemical transformations such as dehydrochlorination and alkaline hydrolysis. These reactions lead to the formation of different products like allenyl sulfones and acetonyl sulfones, respectively. Such reactivity could be expected in "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" under similar conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the crystal packing, hydrogen bonding, and π-stacking interactions in related compounds suggest that "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" may also exhibit similar solid-state properties . The intramolecular distances and bond lengths distributions in these compounds could also be indicative of the bonding characteristics in the target compound .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLBHMUHZRKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301542 | |

| Record name | 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene | |

CAS RN |

5184-71-4 | |

| Record name | NSC144077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)